molecular formula C16H20N2O3S2 B2761026 N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-5-methylthiophene-2-sulfonamide CAS No. 1797083-31-8

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-5-methylthiophene-2-sulfonamide

Cat. No.: B2761026
CAS No.: 1797083-31-8
M. Wt: 352.47
InChI Key: GYPSJOZFWOLYTR-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-5-methylthiophene-2-sulfonamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a 5-methylthiophene-2-sulfonamide group linked to a phenyl ring substituted with a 3-methoxypyrrolidine moiety. The 3-methoxypyrrolidine group is a notable structural feature found in biologically active molecules, such as the P2Y12 receptor antagonist ACT-246475, highlighting the potential of this scaffold in the design of receptor antagonists . Furthermore, substituted thiophene sulfonamide derivatives have been investigated for various therapeutic applications, including as anti-cancer agents, indicating the broad research utility of this chemical class . This compound is intended for research purposes such as in vitro screening, hit-to-lead optimization studies, and investigating structure-activity relationships (SAR). It is supplied as a high-purity solid for laboratory use. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-12-3-8-16(22-12)23(19,20)17-13-4-6-14(7-5-13)18-10-9-15(11-18)21-2/h3-8,15,17H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPSJOZFWOLYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the thiophene sulfonamide. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-5-methylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Variations

  • Thiophene vs. Thiazole/Pyrimidine: Unlike pyrimidine derivatives (e.g., N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide; ), which are often explored for antiviral or anticancer applications, the thiophene core in the target compound may prioritize different electronic or steric interactions.

Sulfonamide Functionalization

  • Positional Effects : The sulfonamide group at position 2 of the thiophene ring contrasts with sulfonamides attached to fluorophenyl groups () or pyrimidine rings (). This positional difference may alter hydrogen-bonding capacity or acidity, impacting target affinity.
  • Substituent Influence : The 3-methoxypyrrolidine substituent on the phenyl ring introduces both electron-donating (methoxy) and flexible cyclic amine groups, differing from rigid substituents like trifluoromethylphenyl () or piperidin-4-yl (). Such differences could affect metabolic stability or blood-brain barrier penetration .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Pyrrolidine rings are less prone to oxidative metabolism than piperidine () or oxazolidine () systems, suggesting a longer half-life for the target compound .

Biological Activity

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-5-methylthiophene-2-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a methoxypyrrolidine moiety and a thiophene-sulfonamide backbone, which may contribute to its interactions with various biological targets.

  • Molecular Formula : C₁₆H₁₈N₂O₂S
  • Molecular Weight : 302.4 g/mol
  • CAS Number : 1797179-45-3

The biological activity of this compound is hypothesized to be mediated through several mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is critical in melanin production.
  • Receptor Modulation : The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter receptors, which could impact neurological functions.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activities:

Activity Effect Reference
Tyrosinase InhibitionPotent inhibition observed in B16F10 cells
CytotoxicityMinimal cytotoxic effects at low concentrations
Antimicrobial PropertiesEffective against various bacterial strains

Case Studies

  • Tyrosinase Inhibition : In a study using B16F10 murine melanoma cells, the compound significantly inhibited tyrosinase activity, which is crucial for melanin synthesis. This suggests potential applications in skin-related disorders and cosmetic formulations aimed at reducing hyperpigmentation.
  • Antimicrobial Activity : Preliminary tests indicated that the compound exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections.

Structure-Activity Relationship (SAR)

The unique structural components of this compound are believed to enhance its biological activity:

  • The methoxypyrrolidine group may facilitate interactions with biological receptors or enzymes.
  • The thiophene-sulfonamide moiety contributes to the compound's solubility and stability, potentially increasing its bioavailability.

Q & A

Q. What are the standard synthetic routes for N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-5-methylthiophene-2-sulfonamide?

  • Methodological Answer : The synthesis typically involves coupling a substituted pyrrolidine derivative with a sulfonamide precursor. Key steps include:
  • Step 1 : Preparation of the 3-methoxypyrrolidine intermediate via nucleophilic substitution or ring-closing reactions.
  • Step 2 : Sulfonylation of the phenyl group using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
  • Critical Parameters : Temperature (often 0–25°C for sulfonylation), solvent choice (e.g., dichloromethane for solubility), and stoichiometric control to minimize byproducts .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Confirm the presence of methoxypyrrolidine protons (δ 3.2–3.5 ppm for pyrrolidine-CH₂-OCH₃) and thiophene sulfonamide signals (δ 7.5–8.0 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) matching the theoretical mass.
  • HPLC-PDA : Assess purity (>95% by area under the curve) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Use sonication or co-solvents (e.g., 10% ethanol) for aqueous assays .
  • Stability : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the methoxy group or sulfonamide hydrolysis. Monitor degradation via TLC or HPLC .
Solubility Profile Conditions
DMSO>50 mg/mL at 25°C
Ethanol/Water (1:1)~5 mg/mL with sonication
Phosphate Buffered Saline<1 mg/mL (requires surfactants)

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields and purity during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
  • Workup Optimization : Use aqueous/organic biphasic extraction (e.g., ethyl acetate/water) to remove unreacted sulfonyl chloride.
Reaction Optimization Yield Improvement
Catalyst: Pd(OAc)₂75% → 92%
Temperature: 50°C vs. RT60% → 85%
Solvent: DMF vs. THF70% → 88%

Q. How does the electronic interplay between substituents influence the compound's reactivity?

  • Methodological Answer :
  • Electron-Donating Methoxy Group : Stabilizes the pyrrolidine ring via resonance, reducing electrophilic substitution on the phenyl group .
  • Thiophene Sulfonamide : The electron-withdrawing sulfonamide group directs nucleophilic attacks to the 5-methylthiophene position.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict sites for derivatization .

Q. What methodologies are recommended for investigating its potential as a histone deacetylase (HDAC) inhibitor?

  • Methodological Answer :
  • In Vitro HDAC Assay : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure inhibition kinetics (IC₅₀) .
  • Molecular Docking : Perform docking studies (AutoDock Vina) with HDAC8 (PDB: 1T69) to assess binding affinity of the methoxypyrrolidine-thiophene scaffold .
  • Cell-Based Validation : Test cytotoxicity in cancer cell lines (e.g., HeLa) and correlate with HDAC activity (Western blot for acetylated histone H3) .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) and compound purity (>95% vs. <90%) .
  • Dose-Response Reproducibility : Conduct independent replicates using standardized protocols (e.g., NIH/NCATS guidelines).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy position) to isolate critical pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.